molecular formula C8H13NO4 B135108 Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate CAS No. 148124-02-1

Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate

Cat. No. B135108
CAS RN: 148124-02-1
M. Wt: 187.19 g/mol
InChI Key: DLKJMZNYWKNTSQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate, also known as NBC, is a synthetic compound that has gained significant attention in the field of chemical research. It is a versatile molecule that has shown potential in various applications, including as a building block for the synthesis of complex molecules and as a reagent in organic chemistry.

Mechanism of Action

The mechanism of action of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. The nitro group in this compound is known to be a strong electron-withdrawing group, which makes the molecule highly reactive. This reactivity has been exploited in various chemical reactions, including the synthesis of complex molecules and the formation of new chemical bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that this compound can inhibit the growth of certain cancer cells. This suggests that this compound may have potential as an anti-cancer agent, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is its high yield and purity, which makes it an ideal reagent for chemical synthesis. Additionally, this compound is relatively easy to handle and can be stored for long periods without degradation. However, one limitation of this compound is its high reactivity, which can make it difficult to control in some chemical reactions. Additionally, this compound is relatively expensive, which can limit its use in large-scale chemical synthesis.

Future Directions

There are several potential future directions for research on Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the exploration of this compound's potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Additionally, the use of this compound as a building block for the synthesis of new chiral compounds could have important applications in the pharmaceutical industry.

Synthesis Methods

The synthesis of Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate involves the reaction of tert-butyl bromoacetate with sodium nitrite in the presence of copper powder. This reaction yields this compound as a white solid. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical methods.

Scientific Research Applications

Tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has been extensively studied for its potential applications in chemical research. It has been used as a building block for the synthesis of various complex molecules, including natural products and pharmaceuticals. This compound has also been used as a reagent in organic chemistry reactions, such as the synthesis of cyclopropanes and other cyclic compounds. Additionally, this compound has been used as a starting material for the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.

properties

CAS RN

148124-02-1

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-nitrocyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(10)5-4-6(5)9(11)12/h5-6H,4H2,1-3H3/t5-,6-/m1/s1

InChI Key

DLKJMZNYWKNTSQ-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]1[N+](=O)[O-]

SMILES

CC(C)(C)OC(=O)C1CC1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C1CC1[N+](=O)[O-]

synonyms

Cyclopropanecarboxylic acid, 2-nitro-, 1,1-dimethylethyl ester, (1R,2R)-rel-

Origin of Product

United States

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